Nevirapine N1-Oxide is a derivative of nevirapine, which is a well-known non-nucleoside reverse transcriptase inhibitor used in the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection. Nevirapine itself is classified as a small molecule and belongs to the dipyridodiazepinone chemical class. It plays a critical role in antiretroviral therapy, particularly in resource-limited settings due to its effectiveness and availability as a generic drug. Nevirapine N1-Oxide is recognized for its potential implications in the pharmacological profile of nevirapine, particularly concerning its metabolic pathways and toxicity profiles.
The synthesis of nevirapine N1-Oxide typically involves the oxidation of nevirapine, which can be achieved through various chemical methods. One common approach utilizes oxidizing agents such as dipotassium nitrosodisulfonate (Frémy’s salt) to facilitate the conversion of nevirapine into its oxide form. This process often involves a one-electron oxidation mechanism that leads to the formation of reactive intermediates .
The oxidation process may yield multiple products depending on the conditions applied (e.g., solvent, temperature). Characterization of these products is crucial; techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray diffraction are typically employed to confirm the structure of synthesized compounds .
The molecular formula for nevirapine N1-Oxide is C15H14N4O2, reflecting the addition of an oxygen atom compared to its parent compound, nevirapine. The IUPAC name for this compound is 2-cyclopropyl-7-methyl-2,4,9,15-tetraazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7,12,14-hexaen-10-one .
The molecular weight of nevirapine N1-Oxide is approximately 282.31 g/mol. The compound's structural configuration includes a complex arrangement of nitrogen and carbon atoms within its heterocyclic framework, contributing to its biological activity and interaction with viral enzymes.
Nevirapine N1-Oxide undergoes various chemical reactions typical for oxides and nitrogen-containing compounds. These reactions can include further oxidation or reduction processes depending on environmental conditions or biological systems.
In biological contexts, nevirapine N1-Oxide may participate in metabolic pathways that lead to the formation of electrophilic species capable of interacting with cellular nucleophiles. Such interactions can potentially contribute to adverse effects associated with nevirapine therapy, including hepatotoxicity and skin reactions .
Nevirapine acts primarily by binding to the reverse transcriptase enzyme of HIV-1, inhibiting its ability to convert viral RNA into DNA. Nevirapine N1-Oxide may influence this mechanism by altering the pharmacokinetics or pharmacodynamics of nevirapine itself.
Studies suggest that metabolic products like nevirapine N1-Oxide could enhance or diminish the efficacy of nevirapine through mechanisms such as competitive inhibition or allosteric modulation at the active site of reverse transcriptase .
Nevirapine N1-Oxide appears as a solid crystalline substance under standard laboratory conditions. Its solubility profile may vary based on pH and solvent systems used in assays.
The compound exhibits stability under normal conditions but may be reactive under oxidative stress or when exposed to strong nucleophiles. Its reactivity profile makes it significant in understanding drug metabolism and potential toxicological effects associated with nevirapine therapy .
Nevirapine N1-Oxide serves as an important reference compound in pharmacological studies aimed at understanding drug metabolism and toxicity mechanisms associated with nevirapine. Its characterization aids researchers in developing safer therapeutic strategies for HIV treatment by investigating metabolic pathways that lead to adverse effects . Additionally, it can be utilized in analytical chemistry as a standard for quality control in pharmaceutical formulations containing nevirapine.
Nevirapine (NVP) undergoes extensive hepatic metabolism primarily via cytochrome P450 (CYP)-mediated oxidation, yielding multiple hydroxylated metabolites. Among these, Nevirapine N1-oxide represents a critical oxidative product formed through direct addition of an oxygen atom to the pyridine nitrogen at position 1 of NVP's dipyridodiazepinone core. This reaction exemplifies a classical N-oxidation process, where CYP enzymes catalyze the insertion of oxygen into tertiary amine bonds. The N1-oxide metabolite retains structural similarity to the parent drug but exhibits distinct physicochemical properties, including enhanced polarity that facilitates renal excretion. The formation of N1-oxide occurs alongside other Phase I metabolites such as 2-, 3-, 8-, and 12-hydroxy-NVP, collectively accounting for >80% of NVP's metabolic clearance in humans [3] [6]. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses confirm that N1-oxide circulates systemically and accumulates in plasma, though at lower concentrations than 12-hydroxy-NVP due to competitive metabolic pathways [3].
Table 1: Primary Phase I Metabolites of Nevirapine
Metabolite | Site of Oxidation | Major CYP Isoform(s) |
---|---|---|
Nevirapine N1-oxide | Pyridine nitrogen (N1) | CYP3A4 |
2-Hydroxy-NVP | Pyridine ring C2 | CYP3A4 |
12-Hydroxy-NVP | 4-Methyl group | CYP3A4, CYP2D6, CYP2C9 |
3-Hydroxy-NVP | Pyridine ring C3 | CYP2B6 |
8-Hydroxy-NVP | Diazeptine ring | CYP3A4, CYP2B6, CYP2D6 |
The CYP3A4 isoenzyme dominates N1-oxide biosynthesis, accounting for >60% of this metabolic pathway in human liver microsomes. Kinetic studies using recombinant CYP isoforms reveal that CYP3A4 exhibits the highest catalytic efficiency (k~cat~/K~m~) for N1-oxidation, followed by minor contributions from CYP2D6 and CYP2C19 [3]. This isoform specificity is attributed to structural complementarity: NVP's planar diazepinone ring docks into CYP3A4's spacious active site, positioning the N1 atom proximal to the heme-iron-oxo intermediate (Compound I). Hydrogen-bonding interactions between NVP's lactam carbonyl and CYP3A4 residues (e.g., Ser119) further stabilize the substrate-enzyme complex [7]. CYP3A5 polymorphisms significantly influence interindividual variability in N1-oxide production. Individuals expressing the functional *CYP3A5~1/~1 allele show 2.3-fold higher N1-oxide formation rates compared to those with the CYP3A5~3/~3 loss-of-function variant [7]. Additionally, CYP3A4 inducers (e.g., rifampicin) accelerate N1-oxide generation, while inhibitors (e.g., ketoconazole) suppress it by >70%, confirming CYP3A4's pivotal role [3].
Interspecies differences in NVP metabolism profoundly impact the relevance of preclinical models for toxicity studies:
Table 2: Species-Specific Metabolic Profiles of Nevirapine
**Metabolite | Human (% Total) | Rat (% Total) | Mouse (% Total) | Primary Enzymes |
---|---|---|---|---|
N1-oxide | 15% | <5% | <2% | Human: CYP3A4 |
12-Hydroxy-NVP | 30% | 20% | 10% | Human: CYP3A4; Rat: CYP3A1 |
3-Hydroxy-NVP | 10% | 35% | 5% | Rat: CYP2B1/2 |
8-Hydroxy-NVP | 15% | 10% | 45% | Mouse: CYP2D22 |
These disparities underscore limitations in extrapolating rodent data to humans, particularly concerning bioactivation pathways linked to toxicity.
N1-oxide itself is chemically stable but arises from the same oxidative milieu that generates electrophilic intermediates responsible for NVP's idiosyncratic toxicity. Competing pathways catalyzed by CYP3A4 convert NVP to:
N1-oxidation diverts electrons from these bioactivation routes. Kinetic partitioning experiments demonstrate that CYP3A4-mediated N1-oxide formation reduces quinone methide generation by 40% in human liver microsomes, positioning N1-oxidation as a detoxification shunt [3]. However, N1-oxide can undergo secondary oxidation under inflammatory conditions (e.g., myeloperoxidase activation), yielding nitroxide radicals that may propagate oxidative injury [2].
Enzymatic oxidation by CYP3A4 proceeds via a two-electron transfer mechanism, involving:
In contrast, chemical oxidants like Frémy’s salt (dipotassium nitroso-disulfonate) facilitate one-electron oxidation, producing radical intermediates that undergo unpredictable rearrangements. For example:
Table 3: Enzymatic vs. Chemical Oxidation of Nevirapine
**Parameter | Enzymatic (CYP3A4) | Chemical (Frémy’s Salt) |
---|---|---|
Oxidation Type | Two-electron transfer | One-electron transfer |
Primary Product | N1-oxide | Phenoxyl/semiquinone radicals |
Mechanism | Polar O-insertion | Radical recombination |
Specificity | Regio- and stereo-selective | Non-selective |
Relevance | In vivo detoxification | In vitro model of bioactivation |
While enzymatic oxidation reflects physiological detoxification, chemical models provide insights into radical-mediated bioactivation pathways not fully replicated by CYPs [1] [4].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2